molecular formula C17H14N2O B11856013 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol CAS No. 72366-42-8

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol

Cat. No.: B11856013
CAS No.: 72366-42-8
M. Wt: 262.30 g/mol
InChI Key: KVJQPVPRIHFWLW-UHFFFAOYSA-N
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Description

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-methylpyridin-2-amine. Schiff bases are characterized by their imine (-C=N-) linkage, which confers diverse chemical and biological properties, including metal chelation, antimicrobial activity, and applications in materials science . The presence of the 3-methylpyridin-2-yl group introduces a nitrogen-containing heteroaromatic ring, enhancing coordination capabilities and influencing electronic properties compared to simpler phenyl-derived analogues.

Properties

CAS No.

72366-42-8

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3

InChI Key

KVJQPVPRIHFWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Standard Condensation Method

Procedure :

  • Reactants : Equimolar quantities of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) and 3-methylpyridin-2-amine (1.08 g, 10 mmol) are dissolved in 50 mL of ethanol.

  • Catalyst : 2–3 drops of glacial acetic acid are added to protonate the amine, enhancing nucleophilicity.

  • Reaction Conditions : The mixture is refluxed at 70–80°C for 3–6 hours, monitored via TLC (eluent: ethyl acetate/hexane, 3:7).

  • Workup : The solution is cooled to room temperature, yielding a yellow precipitate. The product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1).

Yield : 75–85%.

Key Data :

ParameterValue
Reaction Temperature70–80°C
Reaction Time3–6 hours
SolventEthanol
Melting Point188–190°C (decomposes)

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Reactants : 2-hydroxy-1-naphthaldehyde and 3-methylpyridin-2-amine (1:1 molar ratio) are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).

  • Reaction Conditions : Mechanochemical grinding is performed for 30–45 minutes at room temperature.

  • Workup : The crude product is washed with diethyl ether to remove unreacted starting materials.

Yield : 70–78%.

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.

  • Shorter reaction time compared to reflux methods.

Microwave-Assisted Synthesis

Procedure :

  • Reactants : A mixture of 2-hydroxy-1-naphthaldehyde (10 mmol) and 3-methylpyridin-2-amine (10 mmol) in ethanol (20 mL) is irradiated in a microwave reactor.

  • Conditions : Power = 300 W, temperature = 80°C, time = 15–20 minutes.

  • Workup : The solution is cooled, and the product is isolated as described in Section 2.1.

Yield : 80–88%.

Key Data :

ParameterValue
Microwave Power300 W
Irradiation Time15–20 minutes

Optimization Studies

Effect of Solvent

Polar protic solvents (ethanol, methanol) are optimal due to their ability to stabilize intermediates via hydrogen bonding. Non-polar solvents (toluene, hexane) result in lower yields (<50%).

Catalytic Efficiency

  • Glacial Acetic Acid : Enhances reaction rate by protonating the amine (yield: 85%).

  • PTSA : Superior in solvent-free conditions due to stronger acidity (yield: 78%).

  • No Catalyst : Requires longer reaction times (8–12 hours) with yields ~70%.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=N stretch: 1590–1620 cm⁻¹.

    • O–H stretch: 3200–3300 cm⁻¹ (broad).

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (CH=N): δ 8.85–8.90 ppm (s, 1H).

    • Aromatic protons: δ 6.80–8.50 ppm (m, 10H).

  • ¹³C NMR :

    • C=N: δ 160–165 ppm.

Crystallographic Data

Single-crystal X-ray diffraction (SC-XRD) of analogous compounds (e.g., 1-(((6-methylpyridin-2-yl)imino)methyl)naphthalen-2-ol) confirms the E-configuration of the imine bond and planar geometry stabilized by intramolecular O–H···N hydrogen bonds.

Challenges and Solutions

Hydrolysis of Imine Bond

The C=N bond is susceptible to hydrolysis in aqueous acidic conditions. Solutions include:

  • Using anhydrous solvents and inert atmospheres.

  • Storing the product in desiccators with silica gel.

Purification Difficulties

The product may co-crystallize with unreacted starting materials. Recrystallization from ethanol/water (1:1) improves purity.

Comparative Analysis of Methods

MethodYield (%)TimeSolvent UseScalability
Standard Reflux75–853–6 hoursHighHigh
Solvent-Free Grinding70–7830–45 minNoneModerate
Microwave-Assisted80–8815–20 minHighHigh

Industrial-Scale Considerations

For bulk synthesis, the standard reflux method is preferred due to its reproducibility and ease of scaling. Continuous flow reactors may further enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    Several studies have indicated that Schiff bases, including derivatives of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, exhibit antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various Schiff bases against bacterial strains using disk diffusion methods. The results demonstrated that certain derivatives showed promising inhibition zones comparable to standard antibiotics like Gentamicin .
  • Anticancer Properties
    Research has highlighted the potential of similar compounds in anticancer applications. A study involving the synthesis of related Schiff bases found that they displayed significant cytotoxicity against human cancer cell lines, with some exhibiting IC50 values in the micromolar range . The mechanism of action is thought to involve interaction with DNA or disruption of cellular processes.

Catalytic Applications

  • Coordination Complexes
    The ability of this compound to act as a bidentate ligand allows it to form coordination complexes with transition metals. Such complexes have been studied for their catalytic properties in organic reactions, including oxidation and reduction processes. A review on acyclic and cyclic imines emphasizes the importance of these complexes in catalysis, highlighting their role in facilitating reactions under mild conditions .

Materials Science Applications

  • Sensor Development
    The unique electronic properties of this compound make it suitable for applications in sensor technology. It can be integrated into devices for detecting environmental pollutants or biomolecules due to its selective binding capabilities. Research into similar compounds has shown their effectiveness in fluorescence-based sensors .

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

CompoundBacterial StrainInhibition Zone (mm)
Schiff Base AE. coli15
Schiff Base BS. aureus18
Schiff Base CP. aeruginosa12

Table 2: Cytotoxicity Data Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Schiff Base DMCF7 (Breast Cancer)10
Schiff Base EHeLa (Cervical Cancer)5
Schiff Base FA549 (Lung Cancer)15

Mechanism of Action

The mechanism by which 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol exerts its effects is primarily through its interaction with biological molecules. The imine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural and Electronic Features

The structural diversity of Schiff bases arises from variations in substituents on the aldehyde and amine precursors. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Features Reference
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol 3-Methylpyridin-2-yl Heteroaromatic ring with N-atom; methyl group enhances steric bulk and electron donation
(E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol 4,6-Dimethylpyrimidin-2-yl Pyrimidine ring with two methyl groups; increased rigidity and π-stacking potential
(E)-1-(((2-Fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) 2-Fluorophenyl Electron-withdrawing fluorine atom; enhances hydrogen bonding and dipole interactions
1-(((4-Nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol (4NMN) 4-Nitrobenzylidene Strong electron-withdrawing nitro group; red-shifted UV-Vis absorption

Key Observations :

  • Electronic Effects : The 3-methylpyridin-2-yl group in the target compound provides moderate electron-donating effects via the methyl group, contrasting with the electron-withdrawing nitro group in 4NMN, which lowers the HOMO-LUMO gap .
Theoretical and Crystallographic Studies
  • DFT Analysis : The target compound’s HOMO (-5.2 eV) and LUMO (-2.1 eV) energies suggest higher reactivity than FPIN (HOMO: -5.8 eV, LUMO: -2.4 eV), attributed to the electron-donating methyl group .
  • Crystal Packing : FPIN exhibits a dihedral angle of 78.17° between naphthyl and fluorophenyl rings, while the target compound’s pyridinyl group may reduce torsional strain, favoring planar conformations for π-π stacking .

Biological Activity

1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol, with the CAS number 72366-42-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O, with a molecular weight of 262.31 g/mol. The compound features a naphthalene moiety substituted with a pyridine-derived imine group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H14N2O
Molecular Weight262.31 g/mol
CAS Number72366-42-8

Antiproliferative Activity

Research indicates that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to varying IC50 values (the concentration required to inhibit cell growth by 50%).

Key Findings:

  • Compounds with hydroxyl (-OH) groups generally show improved antiproliferative activity.
  • The presence of electron-withdrawing groups enhances activity against certain cell lines (e.g., HeLa, MDA-MB-231).
  • The compound's IC50 values can vary dramatically based on structural modifications.

Table 1 summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (µM)
Compound AHeLa0.058
Compound BMDA-MB-2310.075
This compoundVariousTBD

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. These interactions can lead to apoptosis (programmed cell death) or cell cycle arrest.

Case Studies

A study published in MDPI explored the antiproliferative properties of various pyridine derivatives, highlighting the importance of functional groups in enhancing biological activity. In particular, it was noted that compounds similar to our target compound showed significant inhibition in cancer cell proliferation when tested against multiple cancer lines.

Example Case Study:

In a comparative study involving multiple pyridine derivatives:

  • Tested Compounds : Included various naphthalene and pyridine derivatives.
  • Results : Compounds with -OH and -NO2 substitutions exhibited enhanced antiproliferative effects compared to their counterparts lacking these groups.

Comparative Analysis

When compared to other known pyridine derivatives, this compound shows promise due to its unique structure that combines both naphthalene and pyridine functionalities.

Table 2 compares the biological activities of selected pyridine derivatives:

CompoundAntiproliferative ActivityNotable Features
Compound CHighContains -OH group
Compound DModerateLacks significant substitutions
This compoundTBDUnique naphthalene-pyridine structure

Q & A

Q. How can researchers optimize the synthesis of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol to achieve high yields and purity?

  • Methodological Answer : The compound is synthesized via condensation of 2-hydroxy-1-naphthaldehyde with 3-methylpyridin-2-amine under reflux in methanol (1:1 molar ratio) for 2–3 hours. Crystallization in methanol at room temperature yields needle-like crystals. Purity is confirmed by melting point analysis and thin-layer chromatography (TLC). For reproducible results, control reaction temperature (343–353 K) and use anhydrous solvents to minimize hydrolysis of the Schiff base .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement, ensuring R1 < 0.05 and wR2 < 0.15 for high precision .
  • FT-IR : Confirm the presence of the imine (C=N) stretch (~1600–1620 cm⁻¹) and phenolic O–H stretch (~3200–3400 cm⁻¹). Compare with DFT-calculated vibrational spectra to validate assignments .
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The imine proton (CH=N) typically appears at δ 8.5–9.0 ppm in CDCl₃ .

Q. What are the key crystallographic parameters to analyze for this compound?

  • Methodological Answer :
  • Unit cell dimensions : For monoclinic systems (e.g., space group C2/c), verify parameters like β ≈ 95° and Z = 8 using APEX2 software .
  • Hydrogen bonding : Identify intramolecular O–H⋯N interactions (d = 1.82–1.85 Å) forming S(6) ring motifs. Intermolecular C–H⋯O bonds (d = 2.30–2.50 Å) stabilize inversion dimers .
  • Planarity : Calculate dihedral angles between aromatic rings (e.g., 28.88–29.00°) to assess conjugation .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular architecture of this Schiff base?

  • Methodological Answer : Analyze π-π stacking (centroid distances ~3.6–3.7 Å) and hydrogen-bonded networks using Mercury software. For example, C–H⋯O interactions propagate chains along [100], while O–H⋯N bonds form R₄⁴(12) ring motifs. Use PLATON to calculate interaction energies and visualize packing diagrams .

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this Schiff base?

  • Methodological Answer :
  • Geometry optimization : Use B3LYP/6-311++G(d,p) to optimize the structure. Compare with SCXRD data (RMSD < 0.01 Å) to validate accuracy .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~3.5–4.0 eV) to predict charge transfer and redox behavior. NBO analysis reveals hyperconjugation in the imine group .
  • Molecular docking : Simulate binding to biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina. Validate with experimental IC₅₀ values from cytotoxicity assays .

Q. What strategies resolve contradictions between experimental spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer :
  • Dynamic vs. static disorder : If NMR signals suggest multiple conformers but SCXRD shows a single structure, perform variable-temperature NMR to detect equilibria .
  • Hydrogen bond strength : Discrepancies in O–H stretching (IR) vs. crystallographic H-bond lengths can arise from solvent effects. Use polarized IR in solid-state vs. solution measurements .
  • Tautomerism : If imine-enamine tautomers are suspected, employ ¹⁵N NMR or X-ray photoelectron spectroscopy (XPS) to resolve nitrogen hybridization states .

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